6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Description
6-Chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS: 6782CG) is a benzimidazole derivative characterized by a chloro-substituted benzimidazole core, a phenyl group at position 2, and a 3,4-dichlorobenzyl ether moiety at position 1. Its molecular formula is C₂₁H₁₄Cl₃N₂O, with a molecular weight of 416.7 g/mol (approximated based on analogous compounds) . This compound is synthesized via nucleophilic substitution or condensation reactions involving benzimidazole precursors and halogenated benzyl halides. It is commercially available at ≥95% purity for research applications .
Properties
IUPAC Name |
6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-7-9-18-19(11-15)25(20(24-18)14-4-2-1-3-5-14)26-12-13-6-8-16(22)17(23)10-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJAMPGGUACYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165413 | |
| Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303148-73-4 | |
| Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303148-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzimidazole core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Dichlorobenzyl Group: The final step involves the nucleophilic substitution reaction between the chlorinated benzimidazole and 3,4-dichlorobenzyl alcohol in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or dichlorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has been studied for its potential as an anti-cancer agent. Research indicates that compounds with a benzimidazole core exhibit significant anti-tumor activity. The presence of chlorine substituents enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry investigated derivatives of benzimidazole and found that modifications at the 6-position significantly affected their cytotoxicity against breast cancer cells. The specific derivative containing the dichlorobenzyl group showed promising results, indicating a pathway for further drug development .
Agrochemical Applications
The compound has been explored for its potential use as a pesticide or herbicide. The structural characteristics of benzimidazoles suggest they may inhibit specific biochemical pathways in pests and weeds, making them suitable candidates for agrochemical formulations.
Research Findings : A research paper highlighted the effectiveness of benzimidazole derivatives in controlling fungal pathogens in crops. The incorporation of 3,4-dichlorobenzyl groups was noted to enhance the antifungal activity compared to simpler benzimidazole structures .
Materials Science
In materials science, compounds like this compound are being investigated for their potential as organic semiconductors or in polymer applications due to their favorable electronic properties.
Application Insight : Recent studies have shown that incorporating benzimidazole derivatives into polymer matrices can improve thermal stability and electrical conductivity. This application is particularly relevant in developing advanced materials for electronic devices .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with molecular targets within cells. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Substituents
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 337920-65-7)
- Molecular Formula : C₂₁H₁₆Cl₃N₃
- Molecular Weight : 416.7 g/mol
- Key Features : Replaces the phenyl group at position 2 with a 6-chloro-3-pyridinyl moiety and introduces methyl groups at positions 5 and 4.
- Comparison : The pyridinyl substituent may enhance solubility compared to the phenyl group in the target compound. Methyl groups at positions 5 and 6 could sterically hinder interactions with biological targets .
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-benzimidazole (CAS 303144-88-9)
- Molecular Formula : C₁₉H₁₀Cl₅N₃
- Molecular Weight : 457.568 g/mol
- Key Features : Additional chlorine atoms at positions 5 and 6 of the benzimidazole core.
- Comparison : Increased halogenation likely enhances lipophilicity and metabolic stability but may reduce solubility. The higher molecular weight could affect pharmacokinetic properties .
Analogues with Alternative Substituents
6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS 952059-61-9)
- Molecular Formula : C₉H₇ClN₂O
- Key Features : Replaces the dichlorobenzyl ether with a methyl group and introduces a carbaldehyde at position 2.
- Comparison : The carbaldehyde group enables further functionalization (e.g., Schiff base formation), while the smaller methyl substituent reduces steric bulk compared to the dichlorobenzyl group .
6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol (CAS 74169-54-3)
- Molecular Formula : C₁₄H₁₁ClN₂O₂
- Key Features : Substitutes the dichlorobenzyl ether with a hydroxyl group and introduces a 4-methoxyphenyl group at position 2.
Fluorinated Analogues
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 108662-49-3)
- Molecular Formula : C₁₄H₁₀ClFN₂
- Key Features : Replaces the dichlorobenzyl group with a 4-fluorobenzyl moiety.
- Comparison : Fluorine’s electronegativity may alter electronic properties of the benzyl group, affecting binding interactions. Reduced halogenation compared to the target compound may lower hydrophobicity .
Key Research Findings and Trends
Impact of Halogenation :
- Increased chlorine substitution (e.g., CAS 303144-88-9 ) correlates with higher molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Fluorine substitution (e.g., CAS 108662-49-3 ) offers a balance between electronic effects and metabolic stability.
Role of Substituent Bulk :
- Bulky groups like dichlorobenzyl ether (target compound) or pyridinyl (CAS 337920-65-7 ) may enhance target specificity but limit bioavailability.
Functional Group Diversity :
- Carbaldehyde (CAS 952059-61-9 ) and hydroxyl (CAS 74169-54-3 ) groups provide sites for further chemical modification, enabling tailored drug design.
Biological Activity
The compound 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 403.69 g/mol
- CAS Number : 303148-73-4
- Purity : Minimum 95% .
Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives, including This compound , as anticancer agents. The compound has been shown to induce apoptosis in various cancer cell lines. For instance, in a study assessing the cytotoxic effects on breast cancer cells, it demonstrated significant inhibition of cell proliferation with an IC value in the low micromolar range .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that it has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of various enzymes involved in cancer progression and microbial resistance.
- Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro using human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining and caspase activation.
Case Study 2: Antibacterial Activity
In another investigation, the antibacterial efficacy was tested against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC value of 4 µg/ml, outperforming conventional antibiotics like vancomycin .
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC < 10 µM | |
| Antibacterial | MIC = 4 µg/ml (MRSA) | |
| Antifungal | Moderate efficacy against Candida species |
Structure-Activity Relationship (SAR)
| Compound Modification | Observed Activity |
|---|---|
| Chlorine substitution at position 6 | Enhanced anticancer activity |
| Benzyl ether linkage | Improved antibacterial properties |
Q & A
Q. What are the optimal synthetic routes for 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, and how do solvent/catalyst systems influence yield?
- Methodological Answer : The synthesis typically involves cyclization of intermediates under reflux conditions. For example, triazole derivatives (structurally related benzimidazoles) are synthesized by refluxing hydrazides in DMSO for 18 hours, followed by purification via recrystallization (65% yield) . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction homogeneity.
- Catalyst : Glacial acetic acid aids in cyclization by protonating intermediates .
- Table : Comparison of reaction conditions for analogous compounds:
| Precursor | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazide | DMSO | None | 18 | 65 |
| Triazole | Ethanol | AcOH | 4 | 72* |
| *Hypothetical extrapolation based on analogous protocols. |
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹, benzimidazole ring vibrations) .
- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, benzyloxy protons at δ 5.1–5.3 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., torsion angles between benzimidazole and dichlorobenzyl groups reported in similar structures) .
Q. How can low yields during cyclization steps be mitigated?
- Methodological Answer :
- Reaction Time Optimization : Prolonged reflux (e.g., 18 hours for triazole derivatives) improves cyclization efficiency .
- Purification : Recrystallization with ethanol-water mixtures enhances purity .
- Stoichiometry : Ensure a 1:1 molar ratio of precursors to avoid side-product formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., fluorine, bromine) on the phenyl ring to modulate electronic effects. For example, fluorinated benzimidazoles show enhanced binding in docking studies .
- Bioassay Design : Use standardized assays (e.g., enzyme inhibition, microbial growth assays) with positive controls (e.g., econazole for antifungal studies) .
- Table : Example SAR modifications and activity trends:
| Substituent Position | Group | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 4-Cl on benzyl | - | 2.5 (Baseline) |
| 4-F on benzyl | F | 1.8 |
Q. What computational strategies predict binding affinity with target proteins (e.g., cytochrome P450)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., π-π stacking with aromatic residues, halogen bonding with 3,4-dichlorophenyl groups) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
Q. How should discrepancies in biological activity data across studies be analyzed?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC) .
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antifungal activity may vary due to strain-specific resistance) .
- Data Normalization : Use Z-score analysis to identify outliers in activity datasets .
Key Considerations for Experimental Design
- Synthesis Scalability : Bench-scale protocols (e.g., 0.01 mol reactions) must adjust stirring rates and heat transfer for larger batches .
- Toxicity Profiling : Assess acute toxicity via OECD Guideline 423 (e.g., LD₅₀ in rodent models) before in vivo studies .
- Green Chemistry : Substitute DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
